2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
The exact mass of the compound 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is 334.12521776 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
15-benzyl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-3-7-13(8-4-1)11-16-21-18-17-14-9-5-2-6-10-15(14)24-19(17)20-12-23(18)22-16/h1,3-4,7-8,12H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVILBDMHOAUOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 380541-37-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H18N4S
- Molecular Weight: 334.44 g/mol
- Structural Characteristics: The compound features a complex bicyclic structure that incorporates thieno and triazole moieties which are often associated with diverse biological activities.
Antioxidant Properties
Compounds derived from thienopyrazole frameworks have shown antioxidant capabilities. In a study assessing their protective effects against oxidative stress in erythrocytes of Clarias gariepinus, thienopyrazole derivatives were effective in mitigating cellular damage caused by toxins . While direct studies on the specific compound are lacking, its structural analogs suggest potential antioxidant activity.
Antimicrobial Effects
Thienopyrimidine derivatives have been widely studied for their antimicrobial properties. The presence of sulfur and nitrogen in the structure is often linked to enhanced activity against bacterial strains. Although specific data for 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is sparse, related compounds have shown promising results in inhibiting microbial growth.
The biological activity of thienopyrimidine derivatives typically involves:
- Inhibition of Enzymatic Pathways: Many compounds target specific enzymes involved in cancer proliferation or microbial metabolism.
- Induction of Apoptosis: Certain derivatives trigger programmed cell death in cancer cells by disrupting mitochondrial function or activating caspases.
Data Table: Biological Activity Overview
Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Recent studies have highlighted the anti-inflammatory and analgesic properties of derivatives related to this compound. For instance:
- A series of compounds derived from thienotriazolopyrimidines demonstrated significant anti-inflammatory effects in formalin-induced paw edema models. These compounds exhibited a high safety margin with low ulcerogenic effects and were well tolerated by experimental animals .
- Molecular docking studies indicated that the most active compounds interact effectively with COX-2 enzymes, suggesting a mechanism for their analgesic action .
Antimalarial Activity
The compound has shown promising results against Plasmodium falciparum, the parasite responsible for malaria:
- In vitro studies indicated significant activity against the W2 strain of P. falciparum, with effective concentrations around 0.75 μM. The compounds also displayed non-cytotoxicity against human lung (A549) and cervical (HeLa) cells .
- The structure-activity relationship (SAR) analysis suggests that modifications in the thieno-pyrimidine scaffold can enhance antimalarial efficacy while maintaining low toxicity profiles .
Antimicrobial Properties
Research into the antimicrobial activity of thieno-pyrimidine derivatives has yielded interesting results:
- Compounds from this class have been evaluated for their antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans. Some derivatives demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .
Case Studies
Several case studies provide insights into the effectiveness of 2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
